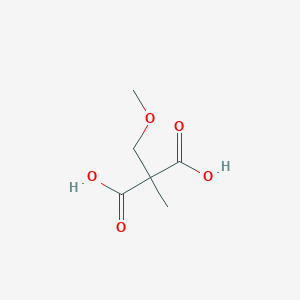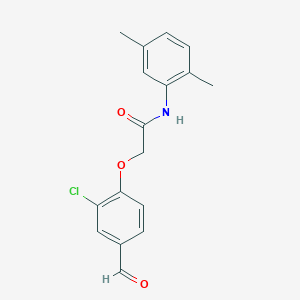
2-(Methoxymethyl)-2-methylpropanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)-2-methylpropanedioic acid, also known as MMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMDA is a derivative of malonic acid and has a unique chemical structure that makes it a promising candidate for research in biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)-2-methylpropanedioic acid is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. It has been shown to inhibit the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis and repair. 2-(Methoxymethyl)-2-methylpropanedioic acid also inhibits the activity of certain kinases, which are involved in signal transduction pathways in the body.
Biochemical and Physiological Effects:
2-(Methoxymethyl)-2-methylpropanedioic acid has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and it has also been shown to have antiviral activity against certain viruses. 2-(Methoxymethyl)-2-methylpropanedioic acid has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Methoxymethyl)-2-methylpropanedioic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under normal laboratory conditions and has a long shelf life. However, there are also some limitations to its use. 2-(Methoxymethyl)-2-methylpropanedioic acid is not very soluble in water, which may make it difficult to use in certain experiments. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on 2-(Methoxymethyl)-2-methylpropanedioic acid. One area of research is the development of 2-(Methoxymethyl)-2-methylpropanedioic acid derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 2-(Methoxymethyl)-2-methylpropanedioic acid and its potential targets in the body. Additionally, more research is needed to fully understand the potential applications of 2-(Methoxymethyl)-2-methylpropanedioic acid in various fields, including drug development and medicinal chemistry.
Conclusion:
In conclusion, 2-(Methoxymethyl)-2-methylpropanedioic acid is a promising compound with potential applications in various fields. Its unique chemical structure and pharmacological activities make it a promising candidate for research in biochemistry, pharmacology, and medicinal chemistry. More research is needed to fully understand its properties and potential applications, but its future looks promising.
Méthodes De Synthèse
2-(Methoxymethyl)-2-methylpropanedioic acid can be synthesized using a variety of methods, including the reaction of malonic acid with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of malonic acid with formaldehyde and methanol in the presence of a catalyst such as sulfuric acid. The synthesis of 2-(Methoxymethyl)-2-methylpropanedioic acid is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(Methoxymethyl)-2-methylpropanedioic acid has been studied extensively in the field of medicinal chemistry due to its potential as a drug lead compound. It has been shown to exhibit various pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects. 2-(Methoxymethyl)-2-methylpropanedioic acid has also been studied for its potential use as a prodrug, which can be converted to an active drug in the body.
Propriétés
IUPAC Name |
2-(methoxymethyl)-2-methylpropanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-6(3-11-2,4(7)8)5(9)10/h3H2,1-2H3,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMSNLUVJXFJCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-2-methylpropanedioic acid | |
CAS RN |
95757-42-9 |
Source


|
| Record name | 2-(methoxymethyl)-2-methylpropanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2393158.png)
![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-4-carboxylic acid](/img/structure/B2393159.png)

![Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate](/img/structure/B2393162.png)
![N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393163.png)
![5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2393165.png)
![N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2393166.png)
![2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2393167.png)
![N-(2-chlorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2393169.png)
![1-butyl-7-(diethylamino)-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2393170.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2393172.png)